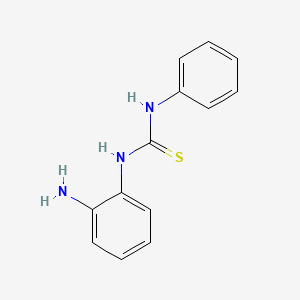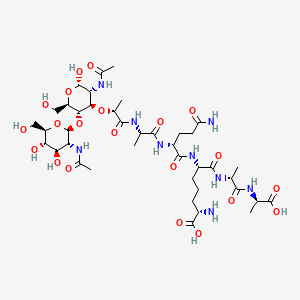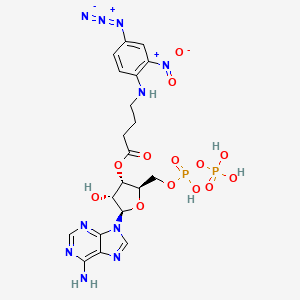
Dihydroergotamine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroergotamine tartrate is an ergot alkaloid derivative used primarily in the treatment of migraines and cluster headaches. It is a 9,10-alpha-dihydro derivative of ergotamine, which is a naturally occurring compound found in the ergot fungus, Claviceps purpurea. This compound is known for its vasoconstrictive properties, which help alleviate migraine symptoms by constricting blood vessels in the brain .
Scientific Research Applications
Dihydroergotamine tartrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: Research on this compound includes its effects on cellular processes and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in treating migraines and cluster headaches.
Industry: this compound is used in the pharmaceutical industry for the development of migraine medications.
Mechanism of Action
Dihydroergotamine tartrate exerts its effects primarily through its action on serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. By acting as an agonist at these receptors, dihydroergotamine causes vasoconstriction of intracranial blood vessels, which helps alleviate migraine symptoms. Additionally, it interacts with dopamine and adrenergic receptors, contributing to its overall therapeutic effects .
Similar Compounds:
Ergotamine: Another ergot alkaloid used for migraine treatment, but with a different side effect profile and receptor affinity.
Sumatriptan: A triptan class drug used for migraines, which has a more selective action on serotonin receptors compared to dihydroergotamine.
Methysergide: An ergot derivative used for migraine prophylaxis, with different pharmacological properties.
Uniqueness of this compound: this compound is unique due to its multi-modal mechanism of action, involving interactions with multiple receptor types, including serotonin, dopamine, and adrenergic receptors. This broad receptor activity profile contributes to its effectiveness in treating migraines and cluster headaches, making it a valuable therapeutic agent .
Biochemical Analysis
Biochemical Properties
Dihydroergotamine tartrate plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It acts as an agonist at vascular serotonin receptors and a partial agonist at alpha-adrenergic and dopamine D2 receptors . These interactions lead to vasoconstriction, which is beneficial in alleviating migraine symptoms. Additionally, this compound interacts with adrenergic and 5-HT receptors, influencing various physiological processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to the inhibition of excessive neurotransmitter release, thereby reducing migraine symptoms. Furthermore, this compound affects vascular smooth muscle cells, causing vasoconstriction and reducing blood flow to certain areas, which helps in migraine relief .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This results in reduced neurotransmitter release and vasoconstriction . Additionally, this compound acts as a partial agonist at alpha-adrenergic receptors, contributing to its vasoconstrictive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its efficacy. This compound is metabolized in the liver to form several metabolites, including 8’-β-hydroxy dihydroergotamine, which is an active metabolite with similar potency for adrenergic and 5-HT receptors . Long-term studies have shown that this compound maintains its efficacy in reducing migraine symptoms over extended periods, although its stability can be affected by various factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces migraine symptoms without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including severe vasoconstriction and potential cardiovascular complications . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation to form 8’-β-hydroxy dihydroergotamine, dihydrolysergic acid, and dihydrolysergic amide . These metabolites are further processed and excreted from the body. The interaction of this compound with enzymes such as cytochrome P450 plays a crucial role in its metabolism and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for vascular tissues. It is transported across cell membranes via specific transporters, allowing it to reach its target receptors and exert its therapeutic effects . The localization and accumulation of this compound in specific tissues are essential for its efficacy in treating migraines.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and interacts with intracellular receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. The precise localization of this compound within cells ensures its effective interaction with target biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroergotamine tartrate is synthesized from ergotamine through a hydrogenation process. The hydrogenation of ergotamine is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure. The reaction results in the reduction of the double bond in the ergotamine molecule, producing dihydroergotamine .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation of ergotamine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting dihydroergotamine is then reacted with tartaric acid to form the tartrate salt, which is more stable and suitable for pharmaceutical formulations .
Types of Reactions:
Oxidation: Dihydroergotamine can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of various oxidized derivatives.
Reduction: The primary synthetic route involves the reduction of ergotamine to dihydroergotamine.
Substitution: Dihydroergotamine can participate in substitution reactions, particularly at the nitrogen atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of dihydroergotamine.
Reduction: Dihydroergotamine from ergotamine.
Substitution: Alkylated derivatives of dihydroergotamine
properties
| { "Design of the Synthesis Pathway": "The synthesis of Dihydroergotamine tartrate involves the reduction of ergotamine tartrate to dihydroergotamine followed by acetylation to form Dihydroergotamine acetate, which is then treated with tartaric acid to form Dihydroergotamine tartrate.", "Starting Materials": [ "Ergotamine tartrate", "Sodium borohydride", "Acetic anhydride", "Tartaric acid", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of ergotamine tartrate to dihydroergotamine using sodium borohydride in methanol and diethyl ether solvent system", "Step 2: Separation of the product by filtration and washing with diethyl ether", "Step 3: Acetylation of dihydroergotamine using acetic anhydride in methanol and hydrochloric acid solvent system", "Step 4: Purification of the product by filtration and washing with diethyl ether", "Step 5: Treatment of Dihydroergotamine acetate with tartaric acid in methanol and water solvent system to form Dihydroergotamine tartrate", "Step 6: Purification of the product by filtration and washing with diethyl ether" ] } | |
CAS RN |
5989-77-5 |
Molecular Formula |
C70H80N10O16 |
Molecular Weight |
1317.4 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1 |
InChI Key |
AYYQJUDESMECLY-QCMZQTNXSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



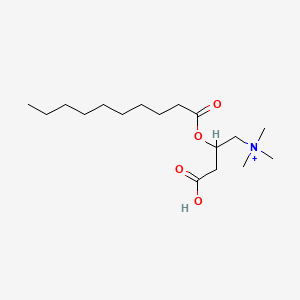


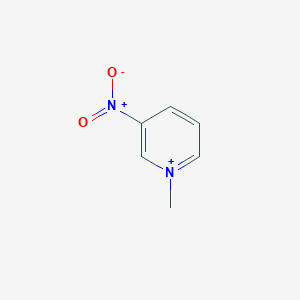
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)
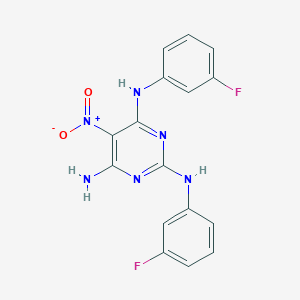
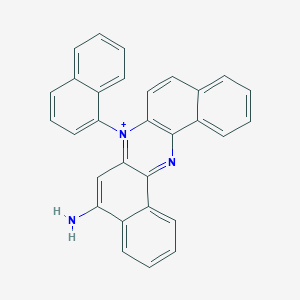
![7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)
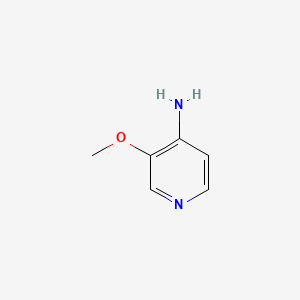
![(9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1226691.png)
